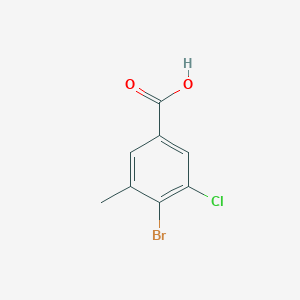

4-Bromo-3-chloro-5-methylbenzoic acid

Descripción

Contextual Significance in Halogenated Aromatic Chemistry

Halogenated aromatic compounds, which contain one or more halogen atoms bonded to a benzene (B151609) ring, are a cornerstone of modern chemical science. iloencyclopaedia.org The introduction of halogens like chlorine and bromine into an aromatic system significantly alters its electronic nature and reactivity. researchgate.netscience.gov In the case of 4-Bromo-3-chloro-5-methylbenzoic acid, the presence of two different halogens, along with an electron-donating methyl group and an electron-withdrawing carboxylic acid group, creates a complex electronic environment. This complexity makes it an interesting substrate for studying reaction mechanisms and for use in the synthesis of more complex molecules.

The carbon-halogen bond is a key functional group in organic synthesis, often participating in cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective transformations, a significant area of research in synthetic methodology. Furthermore, halogen atoms can engage in halogen bonding, a type of non-covalent interaction that can influence the crystal packing and supramolecular assembly of molecules, which is relevant in crystal engineering and materials science.

Overview of Research Trajectories for Multifunctional Benzoic Acid Derivatives

Benzoic acid and its derivatives are a versatile class of compounds with a broad spectrum of applications. ijcrt.org They serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. science.govpreprints.org Research into multifunctional benzoic acid derivatives often focuses on designing molecules with specific biological activities or material properties. For instance, various derivatives are investigated for their potential as anticancer agents, antimicrobial inhibitors, or as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase. ijcrt.orgpreprints.orgnih.gov

The research trajectory for a compound like this compound falls within this framework. Its multifunctionality—a carboxylic acid for derivatization, halogens for cross-coupling reactions, and a methyl group for steric and electronic tuning—positions it as a valuable scaffold. Researchers can utilize this molecule to synthesize a library of more complex structures for screening in drug discovery programs or for developing new functional materials. nih.gov The strategic placement of its substituents allows for the systematic modification of the molecule to optimize its properties for a desired application, a common strategy in modern chemical research. sci-hub.se

Chemical and Physical Properties

Below are the key chemical identifiers and properties for this compound.

| Property | Value |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

| CAS Number | 1416352-15-2 |

| Monoisotopic Mass | 247.92397 Da |

| SMILES | CC1=CC(=CC(=C1Br)Cl)C(=O)O |

| InChI | InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) |

| InChIKey | LYNHENCALWCBLJ-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. biosynth.comuni.luoakwoodchemical.com

Detailed Research Findings

While this compound is commercially available for research purposes, extensive published studies focusing specifically on its synthesis, reactivity, and applications are limited in publicly accessible literature. biosynth.comchemicalbook.com However, its structural features suggest several potential avenues for advanced chemical research based on the well-established chemistry of its constituent functional groups.

Synthetic Potential: The primary research value of this compound lies in its role as a versatile building block. The carboxylic acid group is a gateway for a multitude of chemical transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for its incorporation into larger, more complex molecular architectures.

Cross-Coupling Reactions: The presence of both bromine and chlorine atoms makes it a candidate for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. A key research interest would be the selective activation of the more reactive carbon-bromine bond over the stronger carbon-chlorine bond. This selectivity would enable a stepwise and controlled construction of disubstituted derivatives, adding a layer of sophistication to synthetic strategies.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-chloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNHENCALWCBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416352-15-2 | |

| Record name | 4-bromo-3-chloro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Regioselective Strategies for 4 Bromo 3 Chloro 5 Methylbenzoic Acid

Precursor-Based Synthetic Routes

Precursor-based synthetic routes are foundational in the synthesis of 4-bromo-3-chloro-5-methylbenzoic acid. These methods typically involve the sequential introduction of halogen substituents onto a pre-existing substituted benzoic acid backbone. The success of these routes hinges on the predictable directing effects of the substituents already present on the aromatic ring.

Halogenation Pathways from Substituted Benzoic Acids

The introduction of chloro and bromo substituents onto a methylbenzoic acid framework is a common strategy. The order of halogenation is critical to achieving the desired 3,4,5-substitution pattern. The interplay between the activating methyl group and the deactivating, yet ortho-, para-directing, halogen and carboxyl groups must be carefully managed.

One plausible synthetic approach involves the regioselective chlorination of a suitable methylbenzoic acid precursor, such as 3-bromo-5-methylbenzoic acid. In this scenario, the existing substituents—the methyl group at C5, the bromo group at C3, and the carboxyl group at C1—will collectively influence the position of the incoming chloro substituent. The methyl group is an activating group and directs ortho and para, while the bromo and carboxyl groups are deactivating, with the bromo group being ortho-, para-directing and the carboxyl group being meta-directing. The position C3 is ortho to the methyl group and meta to the carboxyl group, making it a potential site for chlorination.

The reaction is typically carried out using a chlorinating agent such as chlorine gas (Cl2) in the presence of a Lewis acid catalyst like ferric chloride (FeCl3) or aluminum chloride (AlCl3). The catalyst polarizes the Cl-Cl bond, generating a stronger electrophile.

Table 1: Hypothetical Reaction Conditions for Regioselective Chlorination

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) |

|---|

It is important to note that controlling the stoichiometry of the chlorinating agent is crucial to avoid polychlorination. The directing effects of the substituents generally lead to a major product, but the formation of isomeric byproducts is possible.

An alternative pathway involves the directed bromination of a chloromethylbenzoic acid intermediate, for instance, 3-chloro-5-methylbenzoic acid. In this case, the chloro and methyl groups will direct the incoming bromo substituent. Both the chloro and methyl groups are ortho-, para-directing. The position para to the methyl group (C4) is also ortho to the chloro group, making it a highly favored position for electrophilic substitution. The carboxyl group, being a meta-director, will also direct the incoming substituent to the C4 position (meta to C1).

The bromination is typically achieved using bromine (Br2) with a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction conditions are generally mild to prevent side reactions.

Table 2: Hypothetical Reaction Conditions for Directed Bromination

| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature (°C) |

|---|

The convergence of the directing effects of the existing substituents on the C4 position makes this a highly regioselective transformation, leading predominantly to the desired this compound.

Advanced Synthetic Approaches

Advanced synthetic methods offer alternative and often more controlled routes to highly substituted aromatic compounds. These approaches can provide access to isomers that are difficult to obtain through classical electrophilic substitution pathways.

Multi-Step Synthesis via Diazonium Salt Intermediates for Controlled Halogenation

A powerful and versatile method for the introduction of halogens onto an aromatic ring with high regioselectivity is through the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.orgnih.gov This approach would begin with a precursor containing an amino group at the position where one of the halogens is to be introduced.

For the synthesis of this compound, a plausible starting material would be 4-amino-3-chloro-5-methylbenzoic acid or 3-amino-4-bromo-5-methylbenzoic acid. Let's consider the former as an example. The synthetic sequence would be as follows:

Diazotization: The aromatic primary amine, 4-amino-3-chloro-5-methylbenzoic acid, is treated with a cold solution of sodium nitrite (B80452) (NaNO2) in the presence of a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), at a low temperature (typically 0-5 °C). This reaction converts the amino group into a diazonium salt. google.com

Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to replace the diazonium group (-N2+) with a bromine atom. wikipedia.org This reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org The loss of nitrogen gas, a very stable molecule, drives the reaction to completion.

Table 3: General Conditions for Sandmeyer Bromination

| Substrate | Diazotization Reagents | Reaction Temperature (°C) | Sandmeyer Reagent |

|---|

This method offers excellent control over the position of the incoming halogen, as it is dictated by the initial position of the amino group. This is particularly advantageous when direct halogenation would lead to a mixture of isomers. The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable route to a wide variety of substituted arenes that would be otherwise difficult to synthesize. nih.gov

Side-Chain Halogenation Techniques for Benzoic Acid Derivatives

Side-chain halogenation, specifically at the benzylic position, is a critical transformation in organic synthesis, often serving as a preliminary step before oxidation to a benzoic acid. This process typically proceeds via a free-radical mechanism. wikipedia.orgstudymind.co.uk For a precursor to this compound, such as a substituted toluene (B28343), halogenation of the methyl group creates a reactive handle for further transformations.

The reagent of choice for side-chain bromination is often N-Bromosuccinimide (NBS) in the presence of a radical initiator like light (UV) or benzoyl peroxide. pw.livesci-hub.se The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4). sci-hub.se The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the benzylic carbon of the toluene derivative. youtube.com This creates a resonance-stabilized benzylic radical, which is a key factor for the reaction's selectivity for the side chain over the aromatic ring. youtube.compw.live The benzylic radical then reacts with a bromine source, which can be molecular bromine (Br2) generated in low concentrations from NBS, to form the benzyl (B1604629) bromide and a new bromine radical, propagating the chain reaction. chegg.commasterorganicchemistry.com

The stability of the benzylic radical intermediate is paramount, making this position uniquely susceptible to radical halogenation. youtube.com While this method is highly effective for precursors, it's important to note that direct side-chain halogenation on a benzoic acid itself, like p-toluic acid, can also be performed effectively using NBS. sci-hub.seacs.org

| Reagent | Initiator | Typical Solvent | Mechanism | Key Intermediate |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | UV light or Peroxide (e.g., AIBN, Benzoyl Peroxide) | Carbon Tetrachloride (CCl4), Cyclohexane | Free-Radical Chain Reaction | Resonance-Stabilized Benzylic Radical |

| Bromine (Br2) | UV light or High Temperature | Non-polar solvents | Free-Radical Chain Reaction | Resonance-Stabilized Benzylic Radical |

Industrial-Scale Synthesis Considerations for Analogous Compounds

The industrial production of halogenated benzoic acids involves overcoming challenges related to safety, cost, efficiency, and environmental impact. google.comnih.gov While specific large-scale synthesis of this compound is not detailed, general principles for analogous compounds can be applied.

Key considerations for industrial-scale synthesis include:

Raw Material Sourcing and Cost: The economic viability of the synthesis heavily depends on the cost and availability of starting materials. Industrial processes often favor multi-step syntheses that begin with simple, inexpensive feedstocks like toluene or xylene. nih.govresearchgate.net

Process Safety and Hazard Management: Halogenation reactions can be highly exothermic and may involve corrosive reagents like HBr. rsc.org Industrial processes require robust thermal management, pressure control, and materials of construction that can withstand the reaction conditions. The use of reagents like NBS, while common in labs, may present challenges on a large scale regarding handling and cost, leading industries to sometimes prefer using elemental bromine with controlled addition. google.com

Reaction Selectivity and Impurity Profile: Achieving high regioselectivity is crucial to minimize the formation of undesired isomers, which can be difficult and costly to separate. The choice of catalysts, solvents, and reaction conditions is optimized to maximize the yield of the target compound.

Solvent and Catalyst Recovery: Solvents contribute significantly to the cost and environmental footprint of a process. Industrial methods prioritize the use of recyclable solvents and catalysts. For instance, processes are designed to facilitate the separation and reuse of catalysts, such as the solid catalysts used in some oxidation processes. googleapis.com

Product Isolation and Purification: Crystallization is a common method for purifying benzoic acid derivatives on a large scale. The process must be optimized to ensure high purity and yield, with control over crystal size and morphology for easier handling and formulation.

Waste Management: The process should be designed to minimize waste generation. This includes optimizing reactions for high atom economy and developing methods to treat or recycle waste streams, such as acidic off-gases or spent solvents.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Primary Goal | Proof of concept, yield | Cost, safety, throughput, purity |

| Reagents | Often specialized and expensive (e.g., NBS) | Commodity chemicals (e.g., Br2, Cl2) where possible |

| Solvents | Wide variety, often for optimal solubility/reactivity | Recyclable, low cost, low environmental impact |

| Purification | Chromatography, recrystallization | Crystallization, distillation |

| Safety | Fume hood, personal protective equipment | Engineered controls, process safety management |

Green Chemistry Principles in Synthesis Design

Designing a synthesis for this compound that aligns with the principles of green chemistry is essential for modern chemical manufacturing. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgrsc.org

Key green chemistry principles applicable to this synthesis include:

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Electrophilic aromatic substitution reactions, which are fundamental to creating such a molecule, can have lower atom economy due to the generation of byproducts.

Use of Safer Solvents and Reagents: Traditional halogenation and oxidation reactions often use hazardous solvents like chlorinated hydrocarbons or strong acids. rsc.orgrsc.org Green approaches focus on replacing these with safer alternatives. For example, some bromination experiments have been developed using sodium bromide and sodium perborate, which are more environmentally benign. digitellinc.com Water is an ideal green solvent, and methods for oxidation of aldehydes to carboxylic acids in water have been developed. mdpi.comrsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For halogenation, developing efficient and recyclable catalysts can reduce waste and improve reaction efficiency. Indole-catalyzed halogenation has been explored as an environmentally benign method for aromatic compounds. rsc.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. This reduces energy consumption and associated costs.

Use of Renewable Feedstocks: A long-term green chemistry goal is to replace petroleum-based starting materials with renewable ones. researchgate.netfrontiersin.org Research has explored the synthesis of benzoic acid derivatives from biomass-derived materials like lignin (B12514952) or glucose, offering a sustainable alternative to traditional chemical synthesis from toluene. rsc.orgescholarship.org Microbial synthesis using engineered microorganisms also presents a promising route to produce aromatic compounds from renewable feedstocks. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloro 5 Methylbenzoic Acid

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commsu.edu The outcome of such reactions on a substituted benzene (B151609) ring is determined by the directing effects and activating or deactivating nature of the substituents already present.

The benzene ring of 4-Bromo-3-chloro-5-methylbenzoic acid is substituted with two halogen atoms (bromo and chloro), an alkyl group (methyl), and a carboxyl group. Halogens are deactivating yet ortho-, para-directing. The methyl group is activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing.

The cumulative effect of these substituents makes the aromatic ring generally deactivated towards electrophilic attack. The directing effects of the substituents are as follows:

-Br: Ortho-, para-directing (positions 3 and 5)

-Cl: Ortho-, para-directing (positions 2 and 4)

-CH₃: Ortho-, para-directing (positions 4 and 6)

-COOH: Meta-directing (positions 2 and 6)

Considering the positions on the ring, the directing effects can be summarized as:

Position 2: Directed by -Cl and -COOH

Position 6: Directed by -CH₃ and -COOH

The directing groups in this molecule create a complex substitution pattern. The methyl group activates the ring, while the halogens and the carboxylic acid group deactivate it. The positions ortho and para to the methyl group are activated, but these are also influenced by the deactivating groups.

Further halogenation of this compound would be challenging due to the already deactivated nature of the ring. However, if forced, the incoming electrophile would be directed by the existing substituents. The methyl group would direct an incoming electrophile to the ortho and para positions. The halogens would also direct to their ortho and para positions, while the carboxylic acid would direct to the meta position. Given the steric hindrance and the electronic deactivation, achieving high selectivity and control in further halogenation reactions would likely require specific catalysts and carefully controlled reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

In this compound, both bromine and chlorine can potentially act as leaving groups in an SNAr reaction. The reactivity of halogens in SNAr reactions is generally F > Cl > Br > I, which is the opposite of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the intermediate carbanion through its inductive effect. chemistrysteps.com

The presence of the electron-withdrawing carboxylic acid group, ortho and para to the halogen atoms, can activate the ring towards nucleophilic attack. The negative charge of the Meisenheimer intermediate can be delocalized onto the carboxyl group, stabilizing the intermediate and facilitating the reaction. libretexts.org

Various catalytic systems can be employed to facilitate the displacement of halogens in SNAr reactions. These systems often involve transition metal catalysts, such as palladium or copper complexes, which can activate the aryl halide towards nucleophilic attack. The choice of catalyst and reaction conditions can influence the selectivity of halogen displacement, allowing for the preferential substitution of either bromine or chlorine. For instance, certain ligands can promote the oxidative addition of the C-Br bond over the C-Cl bond to a metal center, leading to selective substitution of the bromine atom.

Methyl Group Reactivity and Functionalization

The methyl group of this compound is at a benzylic position, which imparts enhanced reactivity, particularly towards radical reactions and oxidation.

Radical Halogenation at the Benzylic Position

The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. This makes the methyl group susceptible to free-radical halogenation. Benzylic bromination is a common and selective reaction, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light or heat.

The reaction proceeds via a radical chain mechanism. Initiation involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the benzylic bromide and a succinimidyl radical, which continues the chain. This reaction would convert this compound into 4-bromo-3-chloro-5-(bromomethyl)benzoic acid, a versatile intermediate for further functionalization. A similar synthesis of 4-(bromo-methyl)benzoic acid methyl ester involved the reaction of the corresponding methyl benzoate (B1203000) with bromine in carbon tetrachloride under UV irradiation. prepchem.com

Table 3: Illustrative Radical Halogenation of this compound

| Reactant | Reagent | Conditions | Product |

|---|

Oxidation of the Methyl Group to Carbonyl or Carboxyl Functions

The benzylic methyl group can be oxidized to a formyl (aldehyde) or a carboxyl group. Complete oxidation to a second carboxyl group, yielding 4-bromo-3-chloro-5-carboxybenzoic acid (a substituted isophthalic acid), can be achieved using strong oxidizing agents. Commonly used reagents for this transformation include hot, alkaline potassium permanganate (B83412) (KMnO₄) or hot, acidic sodium dichromate (Na₂Cr₂O₇). The entire alkyl side chain is typically oxidized to the carboxylic acid, regardless of its length.

Selective, partial oxidation of the methyl group to an aldehyde, to form 4-bromo-3-chloro-5-formylbenzoic acid, is more challenging as aldehydes are generally more susceptible to oxidation than the starting methyl group. However, specific methods have been developed for this purpose. One such method is the Etard reaction, which uses chromyl chloride (CrO₂Cl₂). This reagent forms a stable intermediate complex with the methyl group, which can then be hydrolyzed to yield the aldehyde, preventing over-oxidation.

Table 4: Illustrative Oxidation of the Methyl Group

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | KMnO₄, NaOH, H₂O, then H₃O⁺ | Heat, 12h | 4-Bromo-3-chloro-5-carboxybenzoic acid |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment of 4 Bromo 3 Chloro 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would provide critical information about the electronic environment of the hydrogen atoms in the 4-bromo-3-chloro-5-methylbenzoic acid molecule. The analysis would be expected to reveal:

Aromatic Protons: Two distinct signals in the aromatic region of the spectrum, corresponding to the two protons on the benzene (B151609) ring. Due to the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups, these signals would be shifted downfield. The specific chemical shifts would indicate their positions relative to the substituents. Their splitting pattern (likely appearing as doublets) would arise from coupling to each other.

Methyl Protons: A single, unsplit signal (a singlet) corresponding to the three equivalent protons of the methyl group. Its chemical shift would be in the typical aliphatic region but influenced by its attachment to the aromatic ring.

Carboxylic Acid Proton: A broad singlet at a significantly downfield chemical shift, characteristic of an acidic proton. Its position can be concentration-dependent and it may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, the spectrum would be expected to show eight distinct signals:

Carboxylic Carbon: One signal in the highly deshielded region of the spectrum (~165-185 ppm), corresponding to the carbonyl carbon of the carboxylic acid group.

Aromatic Carbons: Six unique signals for the six carbons of the benzene ring. The chemical shifts would be highly dependent on the attached substituent (bromo, chloro, methyl, or carboxylic acid), with carbons directly bonded to halogens showing characteristic shifts.

Methyl Carbon: One signal in the upfield, aliphatic region of the spectrum, corresponding to the methyl group carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, a cross-peak between the two aromatic protons would confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the exact molecular formula of a compound.

An HRMS analysis of this compound would provide a highly accurate mass measurement of its molecular ion.

This measured mass would be compared to the calculated exact mass for the formula C₈H₆BrClO₂. The presence of both bromine and chlorine would create a distinctive isotopic pattern in the spectrum, with characteristic peaks corresponding to the different isotopes of these halogens (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). This unique pattern serves as a powerful confirmation of the presence and number of these atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate components of a mixture and to identify them based on their mass spectra.

For a purity assessment, a GC-MS analysis of this compound (often after derivatization to a more volatile ester form) would show a primary peak corresponding to the compound.

The retention time of this peak is a characteristic property under specific GC conditions.

The mass spectrometer would provide a fragmentation pattern for the compound as it passes through. This pattern, resulting from the breakdown of the molecular ion into smaller, charged fragments, is unique to the molecule's structure and can be used as a fingerprint for identification and for confirming the structure of any impurities present.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the purity assessment and identification of this compound. In a typical LC-MS analysis, a solution of the compound is injected into an LC system, where it passes through a column that separates it from any impurities. The eluent from the LC column is then introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). For this compound (molar mass: 249.49 g/mol ), electrospray ionization (ESI) in negative ion mode is a common technique, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. researchgate.net The resulting mass spectrum would be expected to show a prominent peak for the deprotonated molecule. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic isotopic pattern.

The fragmentation pattern of the parent ion, which can be induced by techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides further structural information. For this compound, fragmentation would likely involve the loss of the carboxyl group (as CO₂), and potentially the cleavage of the C-Br and C-Cl bonds.

Predicted mass spectrometry data for various adducts of this compound are presented in the table below. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 248.93125 |

| [M-H]⁻ | 246.91669 |

| [M+Na]⁺ | 270.91319 |

| [M+NH₄]⁺ | 265.95779 |

| [M+K]⁺ | 286.88713 |

| [M+H-H₂O]⁺ | 230.92123 |

This interactive table is based on predicted data.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular "fingerprint."

For this compound, the IR spectrum would be expected to display several key absorption bands. The most characteristic feature of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. docbrown.info This broadness is due to hydrogen bonding between the carboxylic acid molecules. docbrown.info Another prominent peak is the C=O (carbonyl) stretching vibration, which for an aromatic carboxylic acid is expected in the range of 1700-1680 cm⁻¹. docbrown.info

Other expected vibrations include the C-O stretching and O-H bending of the carboxylic acid group, aromatic C=C stretching, C-H stretching and bending from the aromatic ring and the methyl group, and the C-Br and C-Cl stretching vibrations. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from similar compounds. researchgate.netdocbrown.infoquora.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic & Methyl) | 3100 - 2850 |

| C=O stretch (Carboxylic Acid) | 1700 - 1680 |

| C=C stretch (Aromatic) | 1600 - 1450 |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 |

| O-H bend (Carboxylic Acid) | 1440 - 1395 and 960 - 900 |

| C-Cl stretch | 800 - 600 |

| C-Br stretch | 680 - 515 |

This interactive table presents typical wavenumber ranges for the specified functional groups.

Raman Spectroscopy Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring-breathing" mode of the substituted benzene ring would produce a strong signal. The C=O stretching vibration of the carboxyl group would also be observable, though typically weaker than in the IR spectrum. The C-Br and C-Cl stretching vibrations will also give rise to characteristic Raman signals.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. By analyzing the angles and intensities of the diffracted X-ray beams, one can deduce the crystal structure of a material.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The sample is ground into a fine powder, and the XRD pattern is collected. The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), is characteristic of the crystalline phases present in the sample.

For this compound, PXRD would be used to confirm the crystallinity of a synthesized batch, identify the specific crystalline form (polymorph), and assess the bulk purity. Each polymorph of a compound will have a unique PXRD pattern. The presence of sharp peaks in the diffractogram is indicative of a well-ordered crystalline material.

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule. A single, high-quality crystal of the compound is mounted in an X-ray diffractometer. As the crystal is rotated, a complete diffraction pattern is collected.

Analysis of this data allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal lattice), the space group (the symmetry of the crystal), and the precise coordinates of every atom in the molecule. nih.gov This provides unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups. nih.gov

The table below lists the crystal systems and space groups for some related benzoic acid derivatives, illustrating the type of information that would be obtained from a single-crystal XRD study of this compound.

| Compound | Crystal System | Space Group |

| Benzoic Acid | Monoclinic | P2₁/c |

| 2-Chlorobenzoic Acid | Monoclinic | P2₁/c |

| o-Toluic Acid (o-methylbenzoic acid) | Monoclinic | P2₁/n |

| 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester | Triclinic or Monoclinic | Not specified |

This interactive table shows examples of crystallographic data for related compounds. rsc.org

Computational Chemistry and Quantum Mechanical Studies on 4 Bromo 3 Chloro 5 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations serve as a fundamental approach to investigate the electronic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can predict a molecule's geometry, orbital energies, and electron distribution.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For 4-Bromo-3-chloro-5-methylbenzoic acid, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would also be performed to identify the most stable orientation of the carboxylic acid group relative to the aromatic ring.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap, is an important indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a color-coded map that shows regions of negative electrostatic potential (typically associated with lone pairs of electrons and electronegative atoms, indicating sites for electrophilic attack) and positive electrostatic potential (associated with atomic nuclei, indicating sites for nucleophilic attack). For this compound, the MEP map would highlight the electrophilic and nucleophilic regions, providing insights into its intermolecular interactions.

Reactivity Descriptors and Chemical Hardness

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Ionization Energy and Electrophilicity Indices

The ionization energy (related to the HOMO energy) is the energy required to remove an electron from a molecule. The electrophilicity index is a measure of a molecule's ability to accept electrons. These descriptors would provide a quantitative measure of the reactivity of this compound.

Condensed Fukui Functions for Site Selectivity

While global reactivity descriptors describe the reactivity of the molecule as a whole, Condensed Fukui Functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating these values for each atom in this compound, one could predict which atoms are most likely to participate in different types of chemical reactions.

As dedicated research on the computational analysis of this compound becomes available, a detailed and data-rich article can be generated.

Spectroscopic Property Prediction and Validation

Computational methods serve as a powerful tool in the prediction and interpretation of spectroscopic data. By calculating the fundamental vibrational modes and the electronic environment of atomic nuclei, it is possible to generate theoretical spectra that can aid in the analysis of experimental results.

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of this compound. These calculations identify the characteristic vibrational frequencies associated with the molecule's functional groups and skeletal framework.

The predicted vibrational modes for this compound would include:

O-H Stretch: A prominent band in the IR spectrum is expected at higher wavenumbers, characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the benzoic acid is a key feature.

C-C Aromatic Stretches: A series of bands in the fingerprint region corresponding to the vibrations of the benzene (B151609) ring.

C-H Stretches: Vibrations associated with the methyl group and the aromatic ring.

C-Cl and C-Br Stretches: Lower frequency vibrations corresponding to the carbon-halogen bonds.

A hypothetical data table of selected calculated vibrational frequencies and their assignments is presented below. It is important to note that these are representative values and would require specific computational results for precise frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Spectrum |

| O-H Stretch | ~3500 | IR |

| C-H Aromatic Stretch | ~3100 | IR, Raman |

| C-H Methyl Stretch | ~2950 | IR, Raman |

| C=O Stretch | ~1700 | IR, Raman |

| C-C Aromatic Stretch | ~1600 | IR, Raman |

| C-O Stretch | ~1300 | IR, Raman |

| C-Cl Stretch | ~700 | IR, Raman |

| C-Br Stretch | ~600 | IR, Raman |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach. These calculations determine the magnetic shielding of each nucleus (¹H and ¹³C), which is then converted into a chemical shift value relative to a standard reference.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic proton, the methyl protons, and the acidic proton of the carboxyl group. The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts influenced by the attached substituents (bromo, chloro, methyl, and carboxylic acid groups).

A representative table of predicted NMR chemical shifts is provided below. These values are illustrative and would be refined by specific quantum chemical calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | > 10 | - |

| Aromatic H | 7.5 - 8.0 | - |

| Methyl H | ~2.5 | ~20 |

| Carboxylic Acid C | - | ~170 |

| Aromatic C-Br | - | ~120 |

| Aromatic C-Cl | - | ~130 |

| Aromatic C-CH₃ | - | ~140 |

| Other Aromatic C | - | 125 - 135 |

Solvent Effects on Molecular Properties and Reactivity (PCM Model)

The Polarizable Continuum Model (PCM) is a widely used computational method to study the influence of a solvent on the properties of a molecule. This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

Non-Linear Optical (NLO) Properties Estimation

Computational chemistry provides a powerful avenue for the prediction of Non-Linear Optical (NLO) properties of molecules. These properties are related to how a material's polarization responds non-linearly to an applied electric field, which is crucial for applications in optoelectronics and photonics.

The key parameters for estimating NLO properties are the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β). These can be calculated using quantum chemical methods. For this compound, the presence of electron-withdrawing (bromo, chloro, and carboxylic acid) and electron-donating (methyl) groups on the aromatic ring can lead to intramolecular charge transfer, which is a key factor for enhancing NLO response.

A hypothetical table of calculated NLO properties is shown below. Higher values of these parameters generally indicate a stronger NLO response.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | [Value] |

| Mean Polarizability (α) | [Value] |

| First-Order Hyperpolarizability (β) | [Value] |

Crystal Engineering and Supramolecular Assembly of 4 Bromo 3 Chloro 5 Methylbenzoic Acid and Its Derivatives

Hydrogen Bonding Networks in Crystalline Solids

Hydrogen bonds are highly directional and are among the most influential interactions for creating predictable supramolecular structures. The carboxylic acid group in 4-Bromo-3-chloro-5-methylbenzoic acid is the principal driver for the formation of strong hydrogen-bonded networks.

In the solid state, carboxylic acids predominantly form a highly stable and predictable hydrogen-bonded motif known as the R²₂(8) dimer. This involves two molecules associating through a pair of O—H···O hydrogen bonds, creating a centrosymmetric eight-membered ring. This dimerization is the most anticipated supramolecular synthon in the crystal structure of this compound. These robust dimeric units typically serve as the primary building blocks, which are then organized into the larger crystal structure through other, weaker interactions.

| Typical Carboxylic Acid Dimer Geometry | |

| Interaction | O—H···O |

| Typical O···O distance (Å) | 2.6 - 2.7 |

| Typical O—H···O angle (°) | ~170 - 180 |

| Note: This table represents typical data for carboxylic acid dimers and is for illustrative purposes, as specific experimental data for this compound is not publicly available. |

Halogen Bonding Interactions in Solid State Chemistry

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (the σ-hole) and interacts with a Lewis base. In this compound, both the bromine and chlorine atoms are capable of forming halogen bonds. These interactions, denoted as C—X···A (where X is Br or Cl, and A is an acceptor like an oxygen atom), are directional and can be a powerful tool for guiding crystal assembly. In the potential crystal structure of this molecule, the halogen atoms could interact with the oxygen atoms of the carboxylic acid group of an adjacent molecule. The interplay between strong hydrogen bonding and these weaker halogen bonds can lead to complex and unique supramolecular architectures that differ from those controlled by hydrogen bonding alone.

| Potential Halogen Bond Interactions | |

| Interaction Type | C—Br···O |

| C—Cl···O | |

| Typical Interaction Distance | < Sum of van der Waals radii |

| Typical C—X···A angle (°) | ~165 |

| Note: This table illustrates potential halogen bonds. Specific experimental data for this compound is not available. |

Co-Crystallization and Polymorphism Studies

Given its array of functional groups capable of forming diverse intermolecular interactions, this compound is an excellent candidate for co-crystallization studies. By combining it with other molecules (co-formers) that have complementary functional groups, it is possible to form novel crystalline structures with modified or improved physicochemical properties.

Polymorphism, the existence of a compound in multiple crystalline forms, is also a possibility for this molecule. Different polymorphs can arise from variations in the arrangement of molecules and intermolecular interactions, leading to different physical properties. While no specific polymorphs of this compound have been reported in the literature, the potential for different arrangements of its multiple functional groups suggests that polymorphism could be achievable under varying crystallization conditions.

Application as Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Design Principles for Multifunctional Linkers

Multifunctional linkers are crucial components in the construction of coordination polymers and metal-organic frameworks (MOFs), providing the bridge between metal centers to form extended networks. The design of these linkers is paramount in dictating the final topology, and consequently the properties, of the resulting material. Aromatic carboxylic acids are widely utilized as linkers due to their ability to form robust connections with metal ions. alfa-chemistry.com The incorporation of additional functional groups, such as halogens and methyl groups, onto the aromatic backbone introduces further control over the supramolecular assembly.

The design of a multifunctional linker like this compound is guided by several key principles:

Coordination Geometry: The carboxylic acid group provides a primary site for coordination to metal ions. The geometry of this coordination is influenced by the steric and electronic environment of the aromatic ring.

Directional Non-Covalent Interactions: The bromine and chlorine atoms on the phenyl ring are capable of forming halogen bonds, which are directional interactions between an electrophilic region on the halogen and a nucleophilic site. These interactions can play a significant role in directing the assembly of the framework. nih.gov

Intermolecular Interactions: A variety of weak interactions, including π-π stacking, C-H···π interactions, and van der Waals forces, also contribute to the stability and final arrangement of the supramolecular structure. The presence of multiple functional groups allows for a combination of these interactions to be operative.

The strategic placement of bromo, chloro, and methyl groups on the benzoic acid scaffold allows for a fine-tuning of these interactions, enabling the targeted synthesis of materials with specific structural motifs. The interplay between the strong coordination bonds and the weaker, yet directional, non-covalent interactions is a central theme in the design of frameworks from such multifunctional linkers.

Table 1: Key Design Principles for Multifunctional Linkers

| Principle | Description | Relevance to this compound |

|---|---|---|

| Coordination Vector | The spatial orientation of the coordinating functional groups. | The carboxylic acid group dictates the primary connection points to metal centers. |

| Secondary Interactions | Non-covalent forces that direct the assembly of linkers and frameworks. | Bromine and chlorine atoms can participate in halogen bonding, influencing crystal packing. |

| Steric Control | The use of bulky groups to influence the local coordination environment. | The methyl, bromo, and chloro groups can control the approach of other molecules and influence network topology. |

| Functional Group Synergy | The cooperative effect of multiple functional groups in directing structure. | The combination of hydrogen bonding (from the carboxylic acid), halogen bonding, and other weak interactions allows for complex supramolecular architectures. |

Influence of Halogenation on Framework Topology and Porosity

The introduction of halogen atoms onto organic linkers can have a profound impact on the topology and porosity of the resulting crystalline frameworks. The nature of the halogen, its position on the aromatic ring, and the presence of other substituents all contribute to the final structure.

The influence of halogenation can be understood through the following effects:

Halogen Bonding: As a directional and tunable non-covalent interaction, halogen bonding can direct the self-assembly of linkers into specific arrangements. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). In a molecule like this compound, both bromine and chlorine can act as halogen bond donors, potentially leading to competition or cooperation in directing the crystal packing. Studies on other halogenated benzoic acids have shown that the position of the halogen substituent is critical in determining the types of intermolecular interactions that occur. researchgate.netnih.gov

Framework Interpenetration: The presence of halogen substituents can influence the degree of interpenetration in MOFs. Interpenetration, where two or more independent frameworks are entangled, can reduce the porosity of the material. The steric bulk and the potential for halogen bonding can either promote or inhibit interpenetration, depending on the specific geometry of the linker and the metal node.

Porosity Modification: The size and shape of the pores within a crystalline framework are determined by the length and rigidity of the linker, as well as the coordination geometry of the metal center. Halogen atoms can modify the effective size and shape of the linker, thereby influencing the porosity of the resulting material. Furthermore, the electronic nature of the halogen can affect the interaction of the framework with guest molecules that may be adsorbed within the pores.

Table 2: Predicted Influence of Halogenation on Framework Properties

| Property | Predicted Influence of this compound | Rationale |

|---|---|---|

| Framework Topology | Potential for novel topologies due to competing/cooperative halogen and hydrogen bonding. | The presence of both bromine and chlorine at different positions offers multiple sites for directional interactions, which can lead to complex packing arrangements. |

| Porosity | Modulation of pore size and shape due to the steric bulk of the substituents. | The halogen and methyl groups can alter the effective dimensions of the linker, influencing the void space within the framework. |

| Interpenetration | Possible control over the degree of interpenetration. | The directional nature of halogen bonding can be used to guide the assembly of non-interpenetrated or interpenetrated structures. |

| Guest Interactions | Modified host-guest interactions within the pores. | The electronegative character of the halogen atoms can influence the binding of guest molecules within the framework's cavities. |

Derivatization and Application As Key Synthetic Intermediates in Advanced Organic Synthesis

Precursors for Pharmaceutically Relevant Scaffolds

The highly functionalized aromatic ring of 4-bromo-3-chloro-5-methylbenzoic acid serves as an excellent starting point for the construction of pharmaceutically relevant scaffolds. The presence of the carboxylic acid group, along with the reactive bromo and chloro substituents, allows for a wide range of chemical transformations, making it a versatile building block in medicinal chemistry.

Synthesis of Complex Aromatic Esters and Amides

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are fundamental linkages in many pharmaceutical compounds. Standard esterification procedures, involving reaction with various alcohols under acidic catalysis, can yield a diverse library of aromatic esters.

Similarly, amidation reactions with a broad spectrum of primary and secondary amines, often facilitated by coupling agents, lead to the formation of corresponding amides. A general methodology for the amidation of carboxylic acids involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which effectively activate the carboxylic acid for reaction with an amine at room temperature. nih.govacs.org This method is applicable to a wide range of aliphatic, benzylic, and aromatic carboxylic acids. nih.govacs.orgresearchgate.net

Table 1: Exemplary Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product Type |

| Alcohol (R-OH) | H+ catalyst | Aromatic Ester |

| Amine (R-NH2) | Coupling agent | Aromatic Amide |

| Amine (R2NH) | Coupling agent | Aromatic Amide |

This table illustrates the general transformation of the carboxylic acid group into esters and amides, which are crucial for building more complex pharmaceutical molecules.

These ester and amide derivatives can exhibit a range of biological activities or serve as intermediates for further synthetic modifications. The specific nature of the alcohol or amine introduced can be tailored to target particular biological receptors or to modify the pharmacokinetic properties of the final molecule.

Incorporation into Biologically Active Heterocyclic Systems

The strategic placement of the bromo and chloro substituents on the aromatic ring of this compound opens avenues for its incorporation into various heterocyclic systems, many of which are privileged scaffolds in drug discovery. Through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the halogen atoms can be replaced with a variety of other functional groups or used to form new carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex heterocyclic structures.

While specific examples detailing the use of this compound in the synthesis of heterocyclic systems are not extensively documented in publicly available literature, the reactivity of aryl halides is a cornerstone of heterocyclic synthesis. For instance, the bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions to introduce new ring systems or functional groups that can subsequently be cyclized to form heterocycles.

Building Blocks for Agrochemical and Specialty Chemical Synthesis

The structural motifs present in this compound are also of significant interest in the agrochemical industry. chemicalbook.com Halogenated and methylated benzoic acid derivatives are known to be key components in a variety of herbicides and pesticides.

Development of Herbicidal and Pesticidal Analogs

Substituted benzoic acids are a well-established class of herbicides. google.com The specific substitution pattern on the aromatic ring is crucial for their biological activity and selectivity. The combination of bromo, chloro, and methyl groups in this compound provides a unique template for the development of new herbicidal and pesticidal analogs.

By modifying the carboxylic acid group into various esters, amides, or other functionalities, and by potentially further functionalizing the aromatic ring, chemists can generate a library of compounds for screening for agrochemical activity. The principles of rational herbicide design suggest that the specific arrangement of substituents in this compound could lead to compounds with novel modes of action or improved efficacy against specific weeds or pests.

Applications in Materials Science and Polymer Chemistry

The utility of this compound extends beyond the life sciences into the realm of materials science and polymer chemistry. The presence of a polymerizable functional group (the carboxylic acid) and other reactive sites on the aromatic ring makes it a candidate for the synthesis of functionalized polymers.

Monomer for Functionalized Polymers

The carboxylic acid group of this compound can be utilized in polycondensation reactions to form polyesters or polyamides. The resulting polymers would possess a regularly repeating aromatic unit containing bromo, chloro, and methyl substituents. These pendant groups can impart specific properties to the polymer, such as flame retardancy (due to the halogen content), altered solubility, and modified thermal stability.

Furthermore, the bromo and chloro substituents can serve as handles for post-polymerization modification, allowing for the introduction of other functional groups onto the polymer backbone. This approach enables the tailoring of the polymer's properties for specific applications, such as in specialty coatings, advanced composites, or functional membranes. While the direct polymerization of this specific monomer is not widely reported, the use of functionalized benzoic acids as monomers is a known strategy in polymer chemistry. rsc.org

Ligands for Catalyst Design

extensive search of scientific literature and chemical databases has revealed no specific examples or detailed research findings on the derivatization of this compound for the explicit purpose of designing catalyst ligands. While substituted benzoic acids are a well-established class of compounds in organic synthesis and can, in principle, be modified to act as ligands, there is no publicly available research that demonstrates this application for this particular molecule. The inherent functionalities of this compound, namely the carboxylic acid group and the halogen substituents, offer potential sites for coordination with metal centers. However, without specific studies or documented synthetic routes to ligands derived from this compound, any discussion of its role in catalyst design would be purely speculative and fall outside the scope of this scientifically rigorous article.

Therefore, based on the current available information, the application of this compound as a key synthetic intermediate for the development of ligands in catalyst design is not a documented area of research.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for polysubstituted benzoic acids is vibrant, focusing on their roles as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Halogenated derivatives are of particular interest due to the versatile reactivity of the carbon-halogen bond, which allows for a wide array of subsequent chemical modifications, such as cross-coupling reactions. Compounds like 4-Bromo-3-chloro-5-methylbenzoic acid are recognized as chemical building blocks, available from various suppliers, indicating their utility in synthetic applications. biosynth.comchemicalbook.comoakwoodchemical.com The primary focus in the broader field is on developing efficient and selective methods for their synthesis and leveraging their unique substitution patterns to create complex molecular architectures and functional molecules.

Emerging Synthetic Methodologies for Halogenated Benzoic Acids

The synthesis of halogenated benzoic acids has evolved significantly from classical electrophilic substitution, which often suffers from issues with regioselectivity and harsh reaction conditions. youtube.com Modern research is heavily invested in more sophisticated and efficient strategies.

Key emerging methodologies include:

C-H Activation/Halogenation: This is arguably the most significant recent advancement. Transition-metal catalysis, particularly with iridium acs.orgresearchgate.net and palladium acs.org, allows for the direct and highly regioselective installation of halogen atoms onto the benzoic acid scaffold. These methods are often directed by the carboxylic acid group itself, ensuring ortho-halogenation with high precision. researchgate.net Such techniques offer a more atom-economical and environmentally friendly alternative to traditional multi-step sequences that might involve protecting groups or pre-functionalized substrates. acs.org

Oxidative Halogenation: Novel methods are being developed that utilize simple halogen sources, such as elemental halogens or N-halosuccinimides, in conjunction with catalytic systems. For instance, a patented method describes the synthesis of poly-halogenated benzoic acids by reacting a substituted benzoic acid with a halogen in a polar solvent, catalyzed by a strong organic acid and promoted by an oxidizing agent like hydrogen peroxide to improve halogen utilization. google.com

Halogenation of Toluene (B28343) Derivatives: An established but continually refined industrial approach involves the liquid-phase oxidation of halogenated toluenes using oxygen or air. google.com This method uses catalysts like cobalt and manganese salts and can be a cost-effective route for large-scale production of the corresponding benzoic acids. google.com

These advanced synthetic tools are crucial for accessing complex substitution patterns, such as that of this compound, which would be challenging to produce selectively using older methods.

Advanced Computational Modeling and Machine Learning in Property Prediction

Computational chemistry has become an indispensable tool for accelerating research into molecules like this compound. Density Functional Theory (DFT) is widely used to predict a range of properties for benzoic acid derivatives. scielo.org.zaniscpr.res.in These computational studies can accurately forecast molecular structures, vibrational frequencies (FT-IR), and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding a molecule's reactivity and potential applications in optoelectronics. researchgate.net Furthermore, computational models can elucidate intermolecular interactions, which is vital for predicting crystal structures and self-assembly behavior. acs.orgucl.ac.uk

The next frontier is the integration of machine learning (ML) and artificial intelligence (AI). nih.gov

Interactive Table: Applications of ML in Chemical Property Prediction

| ML Application | Description | Potential Impact for Halogenated Benzoic Acids |

| Property Prediction | ML models, especially deep learning architectures like Directed Message-Passing Neural Networks (D-MPNNs), can be trained on large datasets to predict physical and chemical properties (e.g., solubility, melting point, toxicity) from molecular structure alone. acs.orgacs.orgresearch.google | Rapidly screen virtual libraries of novel halogenated benzoic acids for desired properties without the need for initial synthesis and physical testing. |

| Reaction Outcome Prediction | Algorithms can predict the most likely products, yields, and optimal conditions for chemical reactions, including complex C-H activation or cross-coupling steps. | Guide the synthetic planning for derivatives of this compound, saving time and resources in the lab. |

| Spectra Prediction | ML can learn to predict spectroscopic outputs, such as NMR chemical shifts, from a molecule's constitution. nih.gov | Aid in the structural verification of newly synthesized compounds by comparing experimental data with highly accurate predicted spectra. |

These advanced computational approaches will dramatically accelerate the discovery and development of new materials and drugs derived from halogenated benzoic acid scaffolds.

Exploration of Novel Supramolecular Architectures

The unique arrangement of functional groups in this compound—a hydrogen-bond donor/acceptor (carboxylic acid) and two different halogen-bond donors (bromine and chlorine)—makes it an excellent candidate for the construction of complex supramolecular structures.

Future research will likely focus on:

Hydrogen and Halogen Bonding Synergy: The interplay between strong hydrogen bonds formed by the carboxylic acid dimers and the weaker, but highly directional, halogen bonds is a key area of crystal engineering. nih.govnih.gov By co-crystallizing molecules like this compound with suitable halogen- and hydrogen-bond acceptors, it is possible to design and synthesize novel co-crystals and porous frameworks with tailored properties. nih.gov

Multi-component Assemblies: Recent breakthroughs have shown that by carefully controlling intermolecular forces, including negative cooperativity, it is possible to create highly ordered multi-component assemblies with precisely arranged guest molecules. acs.org The distinct electronic nature of the bromine and chlorine atoms on the benzoic acid ring could be exploited to achieve selective binding and create sophisticated, ordered materials.

Functional Materials: These supramolecular architectures are not merely structural curiosities. They have potential applications in areas such as gas storage, separation, and as templates for solid-state reactions. The ability to form robust halogen-bonded frameworks is a promising avenue for creating new functional materials. bohrium.com

Untapped Potential in Catalysis and Fine Chemical Synthesis

The true potential of this compound lies in its role as a versatile building block for more complex molecules. The presence of multiple, electronically distinct reactive sites opens up numerous avenues for future exploration.

Orthogonal Functionalization: The bromine and chlorine atoms have different reactivities in common cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This difference can be exploited for the stepwise, selective functionalization of the aromatic ring, allowing for the construction of highly complex molecules from a single starting material.

Medicinal Chemistry Scaffolding: The substituted phenyl ring is a common motif in pharmacologically active compounds. The specific substitution pattern of this compound could serve as a novel scaffold for developing new drug candidates. Its derivatives could be screened for a wide range of biological activities.

Catalyst and Ligand Development: While the benzoic acid moiety itself can act as a catalyst or co-catalyst in certain reactions, such as ionic hydrogenations acs.org, its derivatives could be used to synthesize novel ligands for transition-metal catalysis. The steric and electronic properties imparted by the halogen and methyl groups could be used to fine-tune the performance of a catalyst for a specific transformation.

Q & A

Q. Methodological Focus

- NMR Spectroscopy : H NMR chemical shifts and coupling constants differentiate isomers. For example, the methyl group at position 5 in this compound causes distinct splitting patterns in aromatic protons .

- Mass Spectrometry (HRMS) : Isotopic patterns of bromine (¹:¹ ratio for Br/Br) and chlorine (3:1 for Cl/Cl) confirm molecular composition. LC-MS/MS fragmentation profiles further distinguish isomers .

- X-ray Diffraction : Resolves ambiguities in crystalline samples, providing definitive structural assignments .

How should researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

Data Contradiction Analysis

Discrepancies often arise from:

- Impurity Interference : Side products (e.g., dihalogenated byproducts) may skew NMR/MS data. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

- Tautomerism or Rotamerism : Dynamic effects in solution can complicate spectral interpretation. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) stabilize conformers for clearer analysis .

Case Study : A reported yield of 70% for a Suzuki coupling derivative dropped to 40% upon scaling. Investigation revealed inadequate Pd catalyst dispersion—sonication or microwave-assisted heating improved consistency .

What strategies enable the incorporation of this compound into bioactive pharmaceutical intermediates?

Q. Application-Driven Research

- Functional Group Interconversion : Convert -COOH to amides or esters for enhanced bioavailability. For example, coupling with amines via EDCI/HOBt yields prodrug candidates .

- Cross-Coupling Reactions : Utilize the bromine substituent for Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl scaffolds common in kinase inhibitors .

Challenges : The electron-withdrawing -COOH group can deactivate the aryl bromide. Optimize conditions with Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene/water (3:1) at 80°C .

How does the methyl group at position 5 influence the acidity and reactivity of this compound compared to unsubstituted analogs?

Q. Physicochemical Analysis

- Acidity : The methyl group (electron-donating) slightly reduces acidity compared to unsubstituted benzoic acid (pKa ~4.2 vs. ~4.0). Measure via potentiometric titration in aqueous ethanol .

- Reactivity : Steric hindrance from the methyl group slows nucleophilic aromatic substitution (SNAr) at position 4. Kinetic studies using NaSMe in DMF show 2x slower reaction rates than des-methyl analogs .

What are the best practices for purifying this compound to achieve >98% purity for crystallography studies?

Q. Purification Methodology

- Recrystallization : Use ethanol/water (7:3) at 60°C, cooling to 4°C for slow crystal growth. Filter under reduced pressure .

- Prep-HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water (gradient: 30%→70% ACN over 20 min) .

Validation : Purity assessed via H NMR (absence of extraneous peaks) and HPLC (retention time consistency) .

How can computational chemistry predict the stability and degradation pathways of this compound under varying pH conditions?

Q. Advanced Modeling

- DFT Calculations : Simulate hydrolysis pathways at pH 2–12. Results indicate base-catalyzed ester hydrolysis dominates at pH >10, while acid conditions favor decarboxylation .

- MD Simulations : Predict aggregation behavior in aqueous solutions, informing storage conditions (e.g., anhydrous, 4°C) to prevent dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.